2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound is a sulfamoylbenzamide derivative with a tetrahydrothienopyridine core. Its structure includes a diisobutylsulfamoyl group at the 4-position of the benzamide moiety and an isopropyl substituent on the 6-position of the tetrahydrothienopyridine ring. The hydrochloride salt form improves solubility for pharmacological applications.
Properties
IUPAC Name |
2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O4S2.ClH/c1-16(2)13-30(14-17(3)4)36(33,34)20-9-7-19(8-10-20)25(32)28-26-23(24(27)31)21-11-12-29(18(5)6)15-22(21)35-26;/h7-10,16-18H,11-15H2,1-6H3,(H2,27,31)(H,28,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOQJJDPEXSUCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride belongs to a class of thieno[2,3-c]pyridine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[2,3-c]pyridine core
- An amide functional group
- A sulfamoyl moiety
These structural elements contribute to its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant antimicrobial properties. Specifically:
- In vitro studies have shown that related compounds inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, while exhibiting no activity against Bacillus subtilis .
- Compounds derived from this class have demonstrated IC50 values in the low micromolar range against key bacterial enzymes .
Antitubercular Activity
A notable area of study for thieno[2,3-c]pyridine derivatives is their activity against Mycobacterium tuberculosis (MTB):
- The compound's analogs have been evaluated for their ability to inhibit MTB pantothenate synthetase (PS), with some showing promising IC50 values around 5.87 μM .
- The most active compounds in the series also demonstrated low cytotoxicity against RAW 264.7 cell lines at concentrations up to 50 μM.
Antiplatelet Activity
Recent studies have explored the antiplatelet effects of thieno[2,3-c]pyridine derivatives:
- Compounds were synthesized and tested for their ability to inhibit platelet aggregation. Some derivatives exhibited strong antiplatelet activity comparable to established drugs like prasugrel .
The mechanisms underlying the biological activities of these compounds are still under investigation. However, several hypotheses include:
- Enzyme Inhibition: The thieno[2,3-c]pyridine core may interact with specific enzymes involved in bacterial metabolism or human platelet aggregation pathways.
- Receptor Modulation: The unique functional groups may facilitate binding to receptors or active sites on proteins, altering their biological functions.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
- A series of thieno[2,3-c]pyridine derivatives were synthesized and tested against various bacterial strains.
- Results indicated significant inhibition against Staphylococcus aureus with MIC values ranging from 8 to 16 μg/mL .
- Antitubercular Activity Assessment:
- Antiplatelet Activity Evaluation:
Data Table: Summary of Biological Activities
| Activity Type | Compound Name | IC50 (μM) | MIC (μg/mL) | Remarks |
|---|---|---|---|---|
| Antimicrobial | Thieno[2,3-c]pyridine Derivative | 5.87 | 8-16 | Effective against S. aureus |
| Antitubercular | MTB Pantothenate Synthetase Inhibitor | 5.87 | 9.28 | Low cytotoxicity |
| Antiplatelet | Thieno[2,3-c]pyridine Analog | <10 | N/A | Comparable to prasugrel |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other tetrahydrothienopyridine derivatives, differing primarily in sulfamoyl and alkyl substituents. Below is a comparative analysis based on available evidence and inferred structure-activity relationships:
Key Structural Differences
Inferred Property Comparisons
Lipophilicity: The diisobutyl group in the target compound likely increases lipophilicity (logP) compared to the dibutyl analog (CAS:1216921-39-9). This may enhance membrane permeability but reduce aqueous solubility. The isopropyl substituent (vs.
Metabolic Stability :
- Bulkier substituents (e.g., isopropyl) typically resist oxidative metabolism by cytochrome P450 enzymes, suggesting superior metabolic stability compared to ethyl-substituted analogs.
Safety and Handling :
- Both compounds require precautions to avoid heat sources (P210), but the target compound’s higher lipophilicity may demand stricter storage conditions (e.g., desiccated, low-temperature environments).
Pharmacological Activity :
- The diisobutylsulfamoyl group may enhance target binding affinity due to increased steric bulk and hydrophobic interactions, as seen in related sulfonamide kinase inhibitors.
Research Findings and Limitations
- Evidence Gaps : Direct pharmacological or toxicological data for the target compound are absent in public databases. Comparisons rely on structural extrapolation and data from analogs like CAS:1216921-39-9.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of tetrahydrothieno[2,3-c]pyridine derivatives with sulfamoylbenzamide precursors. Key steps include:
- Amide bond formation : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while ethanol or acetonitrile may be used for crystallization .
- Temperature control : Maintain ≤60°C during sulfamoylation to prevent side reactions .
Optimization requires iterative adjustments using HPLC (purity >95%) and NMR (δ 1.2–3.5 ppm for isopropyl and diisobutyl groups) for validation .
Q. How can researchers characterize the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (commused for in vitro assays), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~280 nm for aromatic moieties). Note: Limited aqueous solubility may require formulation with cyclodextrins .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrochloride salts generally exhibit better hygroscopic stability than free bases .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across different in vitro models?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line selection, incubation time). To address this:
- Standardize protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and ATP-based viability assays .
- Control for off-target effects : Include a counter-screening panel (e.g., kinase inhibitors) to rule out non-specific interactions .
- Validate with orthogonal methods : Compare SPR (surface plasmon resonance) binding affinity with fluorescence polarization assays .
Example: A 2021 study found IC50 variations (±30%) between HEK293 and CHO cells due to differential expression of sulfamoyl-binding proteins .
Q. How can the compound’s reactivity with biological nucleophiles (e.g., cysteine residues) be systematically evaluated?
- Methodological Answer :
- Thiol reactivity assay : Incubate with glutathione (GSH) at physiological pH (7.4) and monitor adduct formation via LC-HRMS (e.g., m/z shift +305.1 Da for GSH conjugation) .
- Computational modeling : Use DFT (density functional theory) to predict electrophilic sites (e.g., sulfamoyl group’s sulfur atom) .
- Functional validation : Compare activity in wild-type vs. CRISPR-engineered cells lacking key nucleophilic targets .
Q. What experimental designs are optimal for studying its metabolic fate in hepatic microsomes?
- Methodological Answer :
- Phase I metabolism : Incubate with human liver microsomes (HLMs) + NADPH, and identify metabolites via UPLC-QTOF (e.g., hydroxylation at the tetrahydrothieno ring) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Data normalization : Express results as intrinsic clearance (CLint) using the substrate depletion method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
